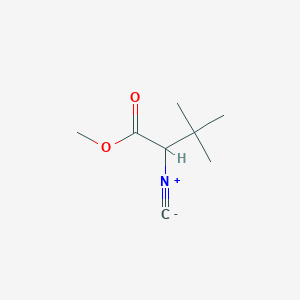
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One
概要
説明
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One is an organic compound characterized by its unique structural features, which include two aromatic rings substituted with methoxy and isobutyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 2,4-dimethoxybenzaldehyde and 4-isobutylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms a β-hydroxy ketone intermediate.
Dehydration: The β-hydroxy ketone intermediate is then dehydrated to form the α,β-unsaturated ketone.
Hydrogenation: Finally, the α,β-unsaturated ketone undergoes catalytic hydrogenation to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) are commonly used for the hydrogenation step to achieve high efficiency.
化学反応の分析
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization with groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
類似化合物との比較
1-(2,4-Dimethoxyphenyl)-2-Phenylpropan-1-One: Lacks the isobutyl group, which may affect its reactivity and biological activity.
1-(2,4-Dimethoxyphenyl)-2-(4-Methylphenyl)Propan-1-One: Contains a methyl group instead of an isobutyl group, potentially altering its physical and chemical properties.
Uniqueness: 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One is unique due to the presence of both methoxy and isobutyl groups, which can influence its solubility, reactivity, and interaction with biological targets. These structural features make it a valuable compound for various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(22)19-11-10-18(23-4)13-20(19)24-5/h6-11,13-15H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHJXEPTGFQBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383999 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261178-38-5 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620781.png)



![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)




![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)
